molecular formula C40H50O9 B13913486 Gambogoic acid B

Gambogoic acid B

Cat. No.: B13913486
M. Wt: 674.8 g/mol
InChI Key: WMAGOAMNTBBBCL-BOYNXPDDSA-N
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Description

Gambogoic acid B is a naturally occurring compound derived from the resin of Garcinia hanburyi, a tropical tree found in Southeast Asia. This compound belongs to the xanthonoid family and is known for its complex caged structure. This compound has garnered significant attention due to its potential therapeutic properties, particularly its anticancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of gambogoic acid B involves several steps:

    Extraction: The resin from Garcinia hanburyi is extracted using organic solvents.

    Filtration and Concentration: The crude extract is filtered and concentrated.

    Crystallization: this compound is separated from other organic components via crystallization as its pyridinium salt.

    Acidification: The pyridinium salt is acidified to isolate the free this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process includes:

Chemical Reactions Analysis

Types of Reactions

Gambogoic acid B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Gambogoic acid B has a wide range of scientific research applications:

Comparison with Similar Compounds

Gambogoic acid B is compared with other similar compounds such as:

Conclusion

This compound is a promising compound with diverse applications in scientific research and medicine. Its unique chemical structure and biological activities make it a valuable subject of study for developing new therapeutic agents.

Properties

Molecular Formula

C40H50O9

Molecular Weight

674.8 g/mol

IUPAC Name

(E)-4-[(2S,8R,15S,16S,17S)-16-ethoxy-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid

InChI

InChI=1S/C40H50O9/c1-10-46-34-26-20-27-37(7,8)49-39(35(26)43,19-15-23(6)36(44)45)40(27)29(34)31(42)28-30(41)24-16-18-38(9,17-11-12-21(2)3)47-32(24)25(33(28)48-40)14-13-22(4)5/h12-13,15-16,18,26-27,29,34,41H,10-11,14,17,19-20H2,1-9H3,(H,44,45)/b23-15+/t26-,27?,29-,34-,38+,39?,40-/m0/s1

InChI Key

WMAGOAMNTBBBCL-BOYNXPDDSA-N

Isomeric SMILES

CCO[C@H]1[C@@H]2CC3[C@]4([C@H]1C(=O)C5=C(O4)C(=C6C(=C5O)C=C[C@@](O6)(C)CCC=C(C)C)CC=C(C)C)C(C2=O)(OC3(C)C)C/C=C(\C)/C(=O)O

Canonical SMILES

CCOC1C2CC3C(OC(C2=O)(C34C1C(=O)C5=C(O4)C(=C6C(=C5O)C=CC(O6)(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C(=O)O)(C)C

Origin of Product

United States

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